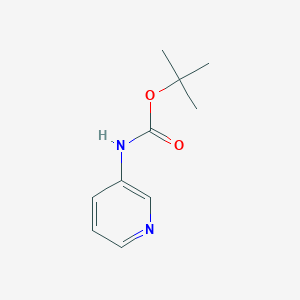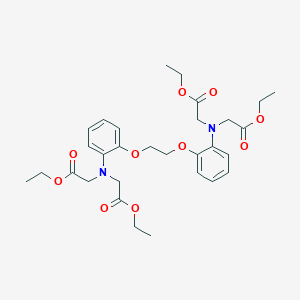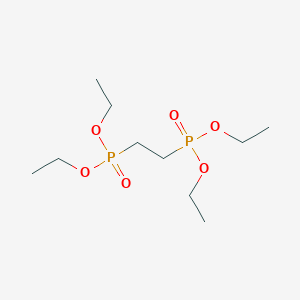
6-methoxy-N,N-dimethylpyrazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methoxy-N,N-dimethylpyrazin-2-amine, also known as MDP-2-P, is a chemical compound that belongs to the class of pyrazines. It has been widely used in scientific research due to its unique properties and potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
6-methoxy-N,N-dimethylpyrazin-2-amine has been extensively used in scientific research for its potential applications in various fields. It has been studied for its anti-inflammatory and anti-cancer properties, as well as its potential use as a biomarker for certain diseases. This compound has also been used in the development of new drugs and therapies.
Wirkmechanismus
6-methoxy-N,N-dimethylpyrazin-2-amine exerts its effects through the modulation of various signaling pathways in the body, including the MAPK/ERK pathway. It has been shown to inhibit the activity of certain enzymes and proteins involved in inflammation and cancer progression, leading to its potential use as a therapeutic agent.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the production of pro-inflammatory cytokines, reduce the proliferation of cancer cells, and induce apoptosis in certain cancer cell lines. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
6-methoxy-N,N-dimethylpyrazin-2-amine has several advantages for lab experiments, including its high purity and availability, as well as its ability to modulate various signaling pathways in the body. However, its potential toxicity and limited solubility in aqueous solutions can be a limitation for certain experiments.
Zukünftige Richtungen
There are several future directions for research on 6-methoxy-N,N-dimethylpyrazin-2-amine. One potential area of study is its use as a biomarker for certain diseases, such as cancer and neurodegenerative diseases. Additionally, further research is needed to elucidate its mechanism of action and potential therapeutic applications. Finally, the development of new synthesis methods and derivatives of this compound may lead to the discovery of new compounds with even greater potential for scientific research.
Synthesemethoden
6-methoxy-N,N-dimethylpyrazin-2-amine can be synthesized through a multi-step process involving the reaction of 2,3-dimethylpyrazine with formaldehyde and methylamine. The resulting intermediate is then reacted with sodium borohydride and methyl iodide to yield this compound. The synthesis method has been optimized to produce high yields of pure this compound, making it readily available for scientific research.
Eigenschaften
CAS-Nummer |
136309-09-6 |
|---|---|
Molekularformel |
C7H11N3O |
Molekulargewicht |
153.18 g/mol |
IUPAC-Name |
6-methoxy-N,N-dimethylpyrazin-2-amine |
InChI |
InChI=1S/C7H11N3O/c1-10(2)6-4-8-5-7(9-6)11-3/h4-5H,1-3H3 |
InChI-Schlüssel |
OTQOGLJCZZIADY-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CN=CC(=N1)OC |
Kanonische SMILES |
CN(C)C1=CN=CC(=N1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-Butyl benzo[b]thiophen-2-ylcarbamate](/img/structure/B153508.png)


![Ethanone, 1-[2-(1-hydroxyethyl)oxiranyl]-, [S-(R*,S*)]-(9CI)](/img/structure/B153515.png)








